2-(3-Fluorophenyl)ethanol

Catalog No.
S708724
CAS No.
52059-53-7
M.F
C8H9FO
M. Wt
140.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Fluorophenyl)ethanol

CAS Number

52059-53-7

Product Name

2-(3-Fluorophenyl)ethanol

IUPAC Name

2-(3-fluorophenyl)ethanol

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

InChI

InChI=1S/C8H9FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2

InChI Key

MZNBGEKFZCWVES-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CCO

Canonical SMILES

C1=CC(=CC(=C1)F)CCO

Synthesis and Characterization:

2-(3-Fluorophenyl)ethanol is an organic compound synthesized through various methods, including reduction of corresponding ketones or esters, Stieglitz rearrangement, and Grignard reaction. [, ] Researchers have employed different techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to characterize and confirm the structure and purity of the synthesized compound.

Potential Applications:

Studies suggest potential applications of 2-(3-Fluorophenyl)ethanol in various scientific research fields, including:

  • Material Science: As a component in the development of liquid crystals due to its specific physical properties. []
  • Medicinal Chemistry: As a starting material for the synthesis of novel bioactive compounds with potential therapeutic applications, including anti-inflammatory and analgesic properties. [, ]
  • Organic Chemistry: As a building block for the synthesis of more complex organic molecules with diverse functionalities.

Current Research Trends:

While research on 2-(3-Fluorophenyl)ethanol is ongoing, the current focus seems to be on:

  • Exploring its potential as a precursor for the development of new drugs with improved efficacy and selectivity. []
  • Investigating its role in the design and synthesis of functional materials with specific properties.

2-(3-Fluorophenyl)ethanol is an organic compound characterized by the presence of a fluorinated phenyl group attached to an ethanol moiety. Its molecular formula is C8H9F, and it has a molecular weight of approximately 138.16 g/mol. The compound features a hydroxyl group (-OH) that classifies it as an alcohol, specifically a secondary alcohol due to the carbon atom bonded to the hydroxyl group being attached to two other carbon atoms.

  • Oxidation: This compound can be oxidized to form 3-fluorophenylacetic acid when treated with appropriate oxidizing agents.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Substitution Reactions: The fluorine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to various derivatives.

Several synthetic routes exist for the preparation of 2-(3-Fluorophenyl)ethanol:

  • Amination Reaction: One method involves the amination of 1-ethenyl-3-fluorobenzene with ammonia or amines, yielding 2-(3-fluorophenyl)ethanol as a product.
  • Reduction: Another approach includes reducing corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride .

2-(3-Fluorophenyl)ethanol finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Chemical Research: The compound is utilized in organic synthesis and as a building block for more complex molecules.
  • Material Science: Its derivatives may be explored for use in polymers and other materials due to their unique properties.

Several compounds share structural similarities with 2-(3-Fluorophenyl)ethanol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-(4-Fluorophenyl)ethanolSimilar structure but with a para-fluoro substitutionPotentially different biological activity due to substitution position
3-(3-Fluorophenyl)propan-1-olContains a propanol chain instead of ethanolMay exhibit different reactivity patterns
2-(3-Chlorophenyl)ethanolChlorine instead of fluorineOffers insights into halogen effects on activity

These compounds illustrate the diversity within this chemical class, highlighting how variations in substituent position and type can significantly influence chemical behavior and biological activity.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluorophenethyl alcohol

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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